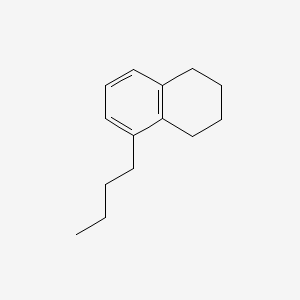

5-Butyl-tetralin

Description

Significance of the Tetralin Scaffold in Organic Synthesis

The tetralin scaffold is a privileged structural motif in organic synthesis and medicinal chemistry. beilstein-journals.orgresearchgate.net Its unique combination of a rigid aromatic ring and a flexible saturated ring allows it to serve as a versatile framework for constructing complex, three-dimensional molecules. This structural unit is crucial for stabilizing the relative positions of functional groups, which can enhance the selectivity and efficacy of biologically active compounds. researchgate.net

The importance of the tetralin ring is evident in numerous clinically relevant compounds. It forms the core structure of the antidepressant sertraline (B1200038) and is a key component in various antifungal, anti-Parkinsonian, and anti-inflammatory agents. researchgate.netresearchgate.net Furthermore, the tetralin moiety is a structural element in powerful anthracycline antibiotics used in cancer chemotherapy, where it contributes to the molecule's ability to intercalate with DNA. researchgate.netresearchgate.net

Key synthetic routes to access the tetralin core include:

Hydrogenation of Naphthalene (B1677914) : Tetralin can be readily prepared by the partial hydrogenation of naphthalene, often using a catalyst. atamanchemicals.com One-pot reaction methods have been developed for this conversion. researchgate.net

Intramolecular Friedel-Crafts Reactions : This powerful C-C bond-forming reaction is a cornerstone for synthesizing the tetralin ring system. masterorganicchemistry.com By tethering an electrophilic group (like an alkyl halide) to a phenyl ring via a suitable chain, cyclization can be induced with a Lewis acid catalyst to form the second ring. masterorganicchemistry.comwikipedia.org This method is particularly effective for forming six-membered rings. masterorganicchemistry.com Cascade reactions, such as the Prins/Friedel-Crafts cyclization, have also been developed to efficiently produce functionalized tetralins. beilstein-journals.org

Research Landscape of Alkylated Tetralin Derivatives

The study of alkylated tetralin derivatives is an active area of research, driven by their applications in materials science and medicinal chemistry. The addition of alkyl chains to the tetralin scaffold modifies its properties, such as viscosity, thermal stability, and biological activity. mdpi.com

A primary method for synthesizing alkylated tetralins is the Friedel-Crafts alkylation of tetralin with olefins. mdpi.com Research has demonstrated the successful alkylation of tetralin using short-chain α-olefins like n-butene and propylene, catalyzed by acidic ionic liquids such as Et₃NHCl-AlCl₃. mdpi.com This approach is notable as it can produce mixtures of mono-, di-, and even tri-butyltetralins. The reaction conditions can be optimized to control the degree of alkylation. For instance, in the butylation of tetralin, conversion can reach nearly 100%, with the selectivity for multi-butyltetralins increasing with reaction time up to a certain point before being limited by steric hindrance. mdpi.com

Table 2: Research Findings on Alkylated Tetralin Synthesis (Note: This interactive table allows sorting by catalyst or application.)

| Alkylated Product | Synthesis Method | Catalyst/Reagents | Key Research Finding | Application |

|---|---|---|---|---|

| Mono-butyltetralins (MBT) & Di-butyltetralins (DBT) | Friedel-Crafts Alkylation | Et₃NHCl-AlCl₃ ionic liquid, n-butene | High conversion of tetralin (>90%) can be achieved. DBT exhibits lower friction and wear values than MBT. | Lubricating Base Oils mdpi.com |

| 4-Aryltetralin-2-ols | Cascade Prins/Friedel-Crafts Cyclization | BF₃·Et₂O, AlCl₃, or Et₂AlCl | An efficient, one-pot method to construct complex, disubstituted tetralin scaffolds from simple starting materials. | Medicinal Chemistry Building Blocks beilstein-journals.org |

| Hydroxylated 2-aminotetralins | Multi-step synthesis | N/A | N-2-haloalkyl substituents can be introduced to create potential receptor alkylating agents. | Dopamine (B1211576) Receptor Labels nih.gov |

| N-[ω-(Tetralin-1-yl)alkyl]piperidines | Multi-step synthesis | N/A | The tetralin moiety serves as an important hydrophobic framework for high-affinity sigma receptor ligands. | Sigma Receptor Ligands nih.gov |

One significant application of these compounds is in the development of high-quality lubricating base oils. Alkyltetralins are explored as alternatives to traditional naphthenic oils due to their excellent low-temperature fluidity and good solubility with additives. mdpi.com Studies comparing mono-butyltetralins (MBT) and di-butyltetralins (DBT) have shown that the latter display lower friction and wear values, making them comparable to commercial naphthenic base oils. mdpi.com

In medicinal chemistry, the introduction of alkyl groups, often in combination with other functional groups, is a key strategy for modulating the biological activity of tetralin-based compounds. For example, various N-alkylated aminotetralins have been synthesized and evaluated for their potential as dopamine receptor agonists or as selective ligands for other neurological targets. nih.govnih.gov The alkyl chain's length and the substitution pattern on the tetralin ring are critical factors in determining the compound's binding affinity and selectivity for its biological target. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

66325-42-6 |

|---|---|

Molecular Formula |

C14H20 |

Molecular Weight |

188.31 g/mol |

IUPAC Name |

5-butyl-1,2,3,4-tetrahydronaphthalene |

InChI |

InChI=1S/C14H20/c1-2-3-7-12-9-6-10-13-8-4-5-11-14(12)13/h6,9-10H,2-5,7-8,11H2,1H3 |

InChI Key |

HLZHYZXDXDQGEB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=CC2=C1CCCC2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Butyl Tetralin and Its Derivatives

Direct Alkylation and Functionalization Strategies

The introduction of a butyl group onto a tetralin scaffold is primarily achieved through Friedel-Crafts alkylation and related reactions. The key challenges in this approach are controlling the position of substitution (regioselectivity) and, for more complex derivatives, the three-dimensional arrangement of the new substituent (stereoselectivity).

Regioselective Alkylation Approaches

Achieving regioselectivity in the direct alkylation of tetralin is a significant synthetic challenge. The Friedel-Crafts reaction, a fundamental method for attaching alkyl groups to aromatic rings, often yields a mixture of isomers. mdpi.com The use of a directing group can facilitate the regioselective alkylation of a C-H bond in the presence of a metal catalyst. researchgate.net

To obtain a specific isomer like 5-butyl-tetralin without complex separation procedures, multi-step synthetic routes are often employed. For instance, a novel regioselective synthesis for 2,6-dimethyltetralin, a key precursor to 2,6-dimethylnaphthalene, involves a three-step process: the Heck reaction between 4-bromotoluene (B49008) and 3-methyl-3-buten-1-ol, followed by catalytic reduction and acid-catalyzed cyclization. colab.ws This approach ensures that the final product is a single isomer, avoiding the need for separating a mixture. colab.ws Such strategic, multi-step syntheses represent a powerful method for controlling the precise placement of alkyl groups on the tetralin ring.

Stereoselective Introduction of Alkyl Chains

Stereoselectivity is crucial when synthesizing complex tetralin derivatives that contain chiral centers. Various advanced methods have been developed to control the stereochemical outcome of reactions forming the tetralin ring system or introducing substituents.

One notable method is the stereoselective synthesis of 3-azido-tetralins through a tandem allylic azide (B81097) rearrangement and Friedel-Crafts alkylation. acs.orgnih.gov This process, catalyzed by AgSbF₆, proceeds with excellent yield and high diastereoselectivity. acs.orgnih.gov Another approach involves the diastereoselective intramolecular Friedel-Crafts alkylation to produce complex tetracyclic compounds starting from tetralin precursors. acs.org Furthermore, intramolecular palladium-catalyzed additions of aryl iodides to alkyl ketones have been shown to produce bi- and tricyclic compounds, including tetralin derivatives, with excellent stereoselectivity. beilstein-journals.org A highly stereoselective synthesis of 3-hydroxy-1-aryltetralin lignans (B1203133) has also been achieved, controlling the stereochemistry at three different carbon centers through electrophilic addition and a Friedel-Crafts type intramolecular cyclization. rsc.org

Ionic Liquid Catalyzed Alkylation of Tetralin

Ionic liquids (ILs) have emerged as effective and reusable catalysts for the alkylation of tetralin. mdpi.com The ionic liquid composed of triethylamine (B128534) hydrochloride and aluminum chloride (Et₃NHCl-AlCl₃) demonstrates excellent catalytic performance for the Friedel-Crafts alkylation of tetralin with short-chain olefins like n-butene and propylene. mdpi.com This method can achieve complete conversion of tetralin, with high selectivity towards the desired multi-alkylated products. mdpi.com

The reaction proceeds via the formation of carbocations from the alkene, which then attack the aromatic ring of tetralin. mdpi.com The reaction conditions, particularly temperature, have a significant impact on the product distribution. For the alkylation with n-butene, a reaction temperature of 60 °C was found to be optimal, maximizing the selectivity for multi-butyltetralins at 93.7% while maintaining a tetralin conversion rate above 99%. mdpi.com Increasing the temperature beyond this point can lead to a decrease in multi-alkyltetralin selectivity due to the exothermic nature of the alkylation reaction. mdpi.com

| Temperature (°C) | Tetralin Conversion (%) | Mono-butyltetralins Selectivity (%) | Multi-butyltetralins Selectivity (%) |

|---|---|---|---|

| 20 | >99 | 18.5 | 81.5 |

| 40 | >99 | 9.1 | 90.9 |

| 60 | >99 | 6.3 | 93.7 |

| 80 | >99 | 11.4 | 88.6 |

| 100 | >99 | 14.2 | 85.8 |

Core Tetralin Synthesis Precursors for Butyl Derivatization

The industrial production of tetralin, the core structure for this compound, relies on the partial and selective hydrogenation of naphthalene (B1677914). mdpi.comresearchgate.net This process must be carefully controlled to prevent further hydrogenation to decalin. mdpi.comresearchgate.net

Catalytic Hydrogenation of Naphthalene Derivatives

The selective hydrogenation of naphthalene to tetralin is typically carried out using various heterogeneous catalysts. Catalytic systems based on noble metals like platinum, palladium, and rhodium, as well as transition metals such as nickel and molybdenum, supported on materials like alumina, zeolites, or activated carbon, are commonly employed. mdpi.com For example, a 4 wt. %NiO-20 wt. %MoO₃/Al₂O₃ catalyst at 200 °C and 6 MPa of hydrogen achieved 99.75% tetralin selectivity at a 95.62% naphthalene conversion. mdpi.com Another effective method is catalytic transfer hydrogenation, which uses a hydrogen donor like 2-propanol in place of high-pressure hydrogen gas, offering a safer alternative. Using a Raney nickel catalyst, this method can achieve a tetralin conversion of 99.6%.

| Catalyst | Support | Temperature (°C) | Pressure (MPa) | Selectivity to Tetralin (%) | Naphthalene Conversion (%) | Source |

|---|---|---|---|---|---|---|

| Pt Nanoparticles (1 wt.%) | Hyper-cross-linked Aromatic Polymer (HAP) | 250 | 6 | ~100 | ~100 | mdpi.comresearchgate.netepfl.ch |

| NiO-MoO₃ | Al₂O₃ | 200 | 6 | 99.75 | 95.62 | mdpi.com |

| Raney Nickel | N/A (2-propanol as H-donor) | 150 | ~0.7 (7 bar) | >98 | >96 | |

| Fe-Mo based | N/A (in High Temp. Water) | 350 | N/A | Increased yield vs no water | N/A | rsc.org |

The use of supercritical fluids as solvents for naphthalene hydrogenation represents a significant advancement in green chemistry, enhancing reaction rates and simplifying product separation. mdpi.comepfl.ch Supercritical fluids like hexane (B92381) and carbon dioxide offer benefits such as higher diffusivity and lower viscosity compared to traditional liquid solvents, which intensifies mass transfer. mdpi.comepfl.ch

Research has demonstrated the highly efficient hydrogenation of naphthalene to tetralin in supercritical hexane. mdpi.comresearchgate.net Using polymer-stabilized platinum nanoparticles as a catalyst at 250 °C and 6 MPa, this method achieved nearly 100% selectivity to tetralin at almost full conversion. mdpi.comresearchgate.netepfl.ch The transformation rates observed in supercritical hexane were significantly higher than in conventional solvents. mdpi.comepfl.ch

Supercritical water (SCW) has also been investigated as a reaction medium. jst.go.jpdss.go.th Interestingly, studies have shown that using carbon monoxide (CO) or a mixture of carbon dioxide and hydrogen (CO₂-H₂) in SCW leads to higher naphthalene conversion rates than using hydrogen (H₂) alone. jst.go.jpdss.go.th This suggests that an intermediate species from the water-gas shift reaction in SCW possesses higher hydrogenation reactivity. jst.go.jp

Additionally, supercritical carbon dioxide (sc-CO₂) has been used as a solvent. aist.go.jp A supported rhodium catalyst in sc-CO₂ was able to hydrogenate naphthalene to decalin at a low temperature of 60°C with 100% conversion and selectivity, highlighting the potential of supercritical fluids to dramatically alter reaction conditions and outcomes. aist.go.jp

Heterogeneous Catalysis in Tetralin Production

Heterogeneous catalysis offers a sustainable and efficient route for the production of tetralin through the hydrogenation of naphthalene. mdpi.com This method is advantageous due to the ease of catalyst recovery and recycling. mdpi.com One notable advancement involves the use of platinum nanoparticles stabilized within a hyper-cross-linked aromatic polymer (HAP) for the selective hydrogenation of naphthalene to tetralin. mdpi.com This process, conducted in supercritical hexane, demonstrates high selectivity (close to 100%) and near-complete conversion. mdpi.com The use of supercritical fluids enhances mass transfer, leading to increased reaction rates. mdpi.comresearchgate.net

Research has shown that a 1 wt.% Pt/HAP catalyst is stable under reaction conditions of 250 °C and 6 MPa and can be reused for multiple cycles without a significant loss of activity or selectivity. mdpi.com Another study reported the use of a 4 wt.% NiO-20 wt.% MoO₃/Al₂O₃ catalyst, which achieved 99.75% tetralin selectivity at 95.62% naphthalene conversion in a hexane medium at 200 °C and 6 MPa of hydrogen pressure. mdpi.com The hydrogenation of naphthalene is a consecutive reaction, first yielding tetralin and then the fully hydrogenated decalin. researchgate.net The reaction conditions can be tuned to favor the formation of tetralin. researchgate.net

Table 1: Performance of Heterogeneous Catalysts in Naphthalene Hydrogenation to Tetralin

| Catalyst | Temperature (°C) | Pressure (MPa) | Selectivity to Tetralin (%) | Conversion of Naphthalene (%) | Reference |

| 1 wt.% Pt/HAP | 250 | 6 | ~100 | ~100 | mdpi.com |

| 4 wt.% NiO-20 wt.% MoO₃/Al₂O₃ | 200 | 6 | 99.75 | 95.62 | mdpi.com |

Cyclization Reactions for Tetralin Ring Formation

The construction of the tetralin ring via cyclization reactions represents a powerful strategy that allows for the introduction of various substituents with a high degree of control.

A visible-light-mediated formal [4+2] cycloaddition of styrenes provides a direct and atom-economic pathway to polysubstituted tetralin scaffolds. nih.govpkusz.edu.cn This method utilizes an acridinium (B8443388) salt as an organocatalyst under blue LED irradiation. pkusz.edu.cnresearchgate.net The reaction proceeds with excellent chemo- and regioselectivity, allowing for the coupling of two different styrene (B11656) molecules. nih.govpkusz.edu.cn A disulfide cocatalyst is crucial for directing the chemoselectivity of the cycloaddition from a [2+2] to a [4+2] pathway. pkusz.edu.cn This approach has been successfully applied to the synthesis of complex tricyclic and tetracyclic tetralin analogs with high diastereoselectivity. nih.govpkusz.edu.cn The reaction tolerates a range of electron-rich and electron-neutral arenes. researchgate.net

This radical/polar crossover cycloaddition involves a hydrogen atom transfer (HAT) cocatalyst, such as PhSSPh. researchgate.net The process allows for the reaction of various substituted α-alkyl styrenes (as the 4π component) with styrenes (as the 2π component) to yield diastereoselective polysubstituted tetralins. researchgate.net

A one-pot synthesis of tetralin derivatives has been developed from readily available 3-benzoylpropionic acids. oup.comogiwaragroup.jpoup.com This method employs a reducing system composed of a catalytic amount of indium(III) acetate (B1210297) (In(OAc)₃), diphenylmethylsilane (Me₂PhSiH), and iodine (I₂). oup.comoup.com This system effectively catalyzes the hydrosilylation of both the ketone and carboxylic acid functionalities within the 3-benzoylpropionic acid, followed by an intramolecular cyclization to form the tetralin ring. oup.comresearchgate.net

The reaction proceeds smoothly for substrates with various substituents, although electron-withdrawing groups on the benzene (B151609) ring can hinder the final intramolecular cyclization due to a decrease in the ring's nucleophilicity. oup.com For instance, a substrate with a phenoxy group yielded the corresponding tetralin derivative in 80% yield. oup.com

Table 2: Indium-Catalyzed Synthesis of Tetralin Derivatives

| Substrate | Catalyst System | Yield (%) | Reference |

| 3-Benzoylpropionic acid | In(OAc)₃, Me₂PhSiH, I₂ | 73 (isolated) | oup.com |

| 3-(4-Phenoxybenzoyl)propanoic acid | In(OAc)₃, Me₂PhSiH, I₂ | 80 | oup.com |

A cascade reaction involving an intramolecular Prins cyclization followed by a Friedel–Crafts alkylation offers an efficient route to 4-aryltetralin-2-ols. beilstein-journals.orgbeilstein-archives.orgbeilstein-archives.org This process is initiated by treating 2-(2-vinylphenyl)acetaldehydes with a Lewis acid, such as boron trifluoride etherate (BF₃·Et₂O). beilstein-archives.orgresearchgate.net The Prins cyclization generates a benzylic carbenium ion, which is then trapped by an electron-rich aromatic nucleophile in an intermolecular Friedel–Crafts reaction. beilstein-journals.orgresearchgate.net This one-pot operation allows for the formation of multiple chemical bonds with good yields. beilstein-journals.org The methodology has been shown to be applicable to the formation of related ring systems, such as 5-aryltetrahydro-5H-benzo rsc.organnulen-7-ols. beilstein-journals.orgbeilstein-archives.org

Similarly, an iron(III) chloride (FeCl₃)-catalyzed tandem Prins and Friedel-Crafts cyclization of substituted (E/Z)-6-phenylhex-3-en-1-ols with various aldehydes provides access to polycyclic compounds containing the tetralin motif with high diastereoselectivity. nih.gov

A stereoselective synthesis of 3-azido-tetralins can be achieved through a tandem allylic azide rearrangement and Friedel–Crafts alkylation. researchgate.netacs.orgnih.gov This cascade reaction is catalyzed by silver hexafluoroantimonate (AgSbF₆) and utilizes allylic azides bearing a pendant trichloroacetimidate. researchgate.netacs.org The process effectively differentiates between equilibrating azide isomers, leading to the formation of the desired products in excellent yields and with high diastereoselectivity. researchgate.netacs.orgacs.org

This dynamic cyclization is notable because the reactive isomer may only be a minor component of the equilibrium mixture. researchgate.netacs.org The reaction tolerates various substituents on the aryl ring, including methoxy, chloro, and bromo groups. acs.org The resulting 3-azido-tetralins are valuable intermediates that can be further functionalized, for example, by reduction of the azide to an amine. acs.org

Table 3: Stereoselective Synthesis of 3-Azido-Tetralins

| Aryl Substituent | Yield (%) | Diastereomeric Ratio (dr) | Reference |

| H | 82 (gram scale) | >25:1 | acs.org |

| OMe | - | >25:1 | acs.org |

| Cl | - | >25:1 | acs.org |

| Br | - | >25:1 | acs.org |

A highly diastereoselective synthesis of 1,3-disubstituted tetralin derivatives has been developed via a Lewis acid-catalyzed benzylic C(sp³)–H bond functionalization. rsc.org The use of hafnium(IV) triflate (Hf(OTf)₄) as the catalyst was found to be critical for the success of this reaction, affording the corresponding tetralins in good yields and with high to excellent diastereoselectivities. rsc.org This method represents a direct approach to functionalizing a benzylic C-H bond to construct the tetralin ring. rsc.org

Another approach involves an intramolecular hydroalkylation of electron-deficient olefins, which proceeds through a tandem hydride transfer/cyclization sequence catalyzed by various Lewis acids. acs.org This reaction facilitates the transformation of benzylic C(sp³)–H bonds into C–C bonds. acs.org Furthermore, manganese-catalyzed intermolecular benzylic C(sp³)–H amination has been reported, showcasing high reactivity and site-selectivity, which could be adapted for the synthesis of functionalized tetralins. nih.gov Gold(I) catalysts have also been employed in benzylic C(sp³)-H functionalization, leading to the formation of indole-fused polycycles, demonstrating the potential of this strategy for complex molecule synthesis. chemrxiv.org

Palladium-Catalyzed Intramolecular Additions

Palladium-catalyzed reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and selectivity. Intramolecular additions, in particular, provide a powerful means of constructing cyclic systems like the tetralin core. These reactions typically involve the formation of an organopalladium intermediate from an aryl halide or triflate, which then undergoes an intramolecular insertion into a suitably positioned unsaturated bond, such as an alkene or a carbonyl group. researchgate.netresearchgate.net

One strategy involves the intramolecular nucleophilic addition of aryl halides to carbonyl groups. researchgate.netnih.gov For instance, γ-ketoesters containing an o-iodobenzyl group can undergo palladium-catalyzed cyclization to yield bicyclic and tricyclic compounds stereoselectively. researchgate.net The choice of ligands and bases can be crucial in directing the reaction towards the desired product, such as a cyclic alcohol or a ketone. nih.gov This approach allows for the construction of a functionalized tetralin ring system, where the relative configuration of the starting material is often transferred to the product. researchgate.net

Another variant is the Pd(II)-catalyzed intramolecular addition of stabilized carbon nucleophiles, like 1,3-diones, to unactivated olefins. researchgate.net This method provides an efficient route to functionalized cyclohexanones, which are precursors to the tetralin system. The reaction proceeds via the intramolecular attack of the enol on a palladium-complexed olefin, followed by a proton transfer to regenerate the active Pd(II) catalyst. researchgate.net This avoids the need for a stoichiometric oxidant, making the process more atom-economical. researchgate.net

Table 1: Examples of Palladium-Catalyzed Intramolecular Cyclizations for Tetralin-Related Structures This table is representative of the general methodology and not specific to this compound.

| Starting Material Type | Catalyst/Reagents | Product Type | Yield | Reference |

|---|---|---|---|---|

| γ-(o-iodobenzyl)ketone | Pd(PPh₃)₄, NEt₃, DMF | Tetralin derivative | Moderate | researchgate.net |

| 7-octene-2,4-dione | Pd(OAc)₂, P(o-tol)₃ | 2-acetylcyclohexanone | 81% | researchgate.net |

| o-bromophenyl aldehyde | Pd(OAc)₂, DPE-Phos, TBAAc | Chroman-4-ol | up to 91% | nih.gov |

Bio-inspired and Green Chemistry Synthetic Routes

Modern synthetic chemistry places increasing emphasis on sustainability, drawing inspiration from biological processes and employing green chemistry principles to reduce environmental impact.

Synthesis from Biomass-Derived Precursors

The conversion of renewable biomass into valuable platform chemicals and fuels is a key goal of green chemistry. masterorganicchemistry.com Lignocellulosic biomass, a non-food-based renewable resource, can be processed to yield various chemical feedstocks. For example, furfural (B47365) can be produced from the hydrolysis of corncobs and subsequently converted through steps like hydrogenation and condensation to form larger molecules suitable as fuel precursors. beilstein-journals.org

The synthesis of tetralin-like structures can be envisioned through C-C coupling reactions of biomass-derived platform molecules. Aldol condensation is a particularly important reaction for upgrading smaller oxygenates obtained from biomass into larger molecules that approach the molecular size of conventional fuels. masterorganicchemistry.com For instance, the condensation of biomass-derived furfural with ketones can lead to larger intermediates that, after hydrodeoxygenation, yield cyclic alkanes. beilstein-journals.org While direct synthesis of this compound from biomass is not yet established, the principles of biorefinery suggest pathways where biomass-derived aromatic and aliphatic building blocks could be combined to construct the target molecule.

Radical-Based Synthetic Approaches to Functionalized Tetralins

Radical-based reactions offer a powerful alternative to traditional ionic pathways for bond formation, often proceeding under mild conditions with high functional group tolerance. google.com These methods are particularly effective for constructing complex polycyclic frameworks. nih.gov

One innovative approach involves a radical/polar crossover annulation between allyl-substituted arenes and electron-deficient alkenes. google.com This reaction, initiated by a cobalt-catalyzed hydrogen atom transfer (HAT), facilitates a tandem radical C-C bond formation to generate highly functionalized tetralin products. google.com This method is conceptually equivalent to a formal [4+2] cycloaddition of a styrene with an alkene, a transformation that is often difficult to achieve by other means. google.com Another strategy employs photoredox catalysis, where a zinc(II)porphyrin complex catalyzes a radical cascade cyclization to access a functionalized tetralin core, as demonstrated in the formal total synthesis of (±)-Hamigeran B. organic-chemistry.orgsigmaaldrich.com

Table 3: Radical-Based Annulation for Functionalized Tetralin Synthesis This table is representative of the general methodology and not specific to this compound.

| Alkene Substrate | Radical Precursor Type | Catalyst/Initiator | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| Allyl-substituted arene | Electron-deficient alkene | Co(salen) derivative, Silane | Functionalized tetralin | Broad Scope | google.com |

| Phenylalanine derivative | Acrylamide | Zinc(II)porphyrin, Light | Ring-constrained γ-amino acid (tetralin-based) | Varies | nih.gov |

Hydrogen Borrowing Strategies for Chiral Tetralols

Hydrogen borrowing (or hydrogen autotransfer) catalysis is an elegant and atom-economical strategy that aligns with green chemistry principles. This method enables the alkylation of a nucleophile using an alcohol as the alkylating agent, with water as the only byproduct. The process involves the temporary oxidation of the alcohol to an aldehyde or ketone by a transition-metal catalyst, which then reacts with the nucleophile. The resulting intermediate is then reduced by the metal hydride species that was formed in the initial oxidation step.

This strategy has been effectively applied to the synthesis of chiral tetralols, which are valuable intermediates in pharmaceutical synthesis. In a notable example, a tetralone is first alkylated with an alcohol (e.g., phenethyl alcohol) using an iridium catalyst in a hydrogen borrowing step. The resulting racemic alkylated tetralone is then subjected to a ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) via a dynamic kinetic resolution (DKR) process. This second step efficiently converts the racemic ketone into a single enantiomer of the desired chiral tetralol with high yield and stereoselectivity.

Table 4: Hydrogen Borrowing for the Synthesis of a Chiral Tetralol Intermediate This table is representative of the general methodology and not specific to this compound.

| Step | Substrates | Catalyst System | Key Transformation | Yield/Selectivity | Reference |

|---|---|---|---|---|---|

| 1. Alkylation | Tetralone, Phenethyl alcohol | [Cp*IrCl₂]₂, NaOᵗBu | C-C bond formation via hydrogen borrowing | >99% conversion | |

| 2. Reduction | Racemic alkylated tetralone | RuCl(p-cymene)[(R,R)-TsDPEN] | Asymmetric transfer hydrogenation (DKR) | 94% yield, 99:1 dr, 99:1 er |

Advanced Structural Elucidation and Spectroscopic Analysis of Butyl Tetralins

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like butyl-tetralins. One-dimensional (1D) and two-dimensional (2D) NMR experiments allow for the complete assignment of proton (¹H) and carbon (¹³C) signals, providing crucial information about the molecular framework and its conformation in solution.

The assignment of ¹H and ¹³C NMR spectra is the foundational step in characterizing substituted tetralins. The chemical shifts (δ) of the nuclei are highly sensitive to their local electronic environment, allowing for the differentiation of protons and carbons within the aromatic and aliphatic portions of the molecule.

In a typical ¹H NMR spectrum of a tetralin derivative, the aromatic protons resonate in the downfield region (approx. δ 7.0-8.0 ppm), while the aliphatic protons of the saturated ring and the butyl substituent appear in the upfield region. Similarly, in the ¹³C NMR spectrum, aromatic carbons are found further downfield (approx. δ 120-140 ppm) than the aliphatic carbons (approx. δ 20-40 ppm). acs.orgcapes.gov.br The precise assignment of overlapping signals, especially within the aliphatic region, often requires advanced 2D NMR techniques. mdpi.com

While specific high-resolution spectral data for 5-butyl-tetralin is not extensively detailed in readily available literature, the principles of assignment can be illustrated with data from related substituted tetralins. For example, the characterization of various tetralin derivatives synthesized via Diels-Alder reactions provides a template for spectral interpretation. acs.org The unambiguous assignment is typically achieved by combining information from ¹H, ¹³C, and 2D NMR experiments like COSY, HSQC, and HMBC. mdpi.comnih.gov

| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations (from 2D NMR) |

| Aromatic | 7.00 - 7.25 (m) | 126.0 - 136.0 | HMBC from aliphatic protons (e.g., C4-H to C5/C8a) |

| C1 | ~2.70 - 2.85 (m) | ~29.0 | COSY with C2-H; HMBC to aromatic carbons |

| C2 | ~1.75 - 1.90 (m) | ~23.0 | COSY with C1-H and C3-H |

| C3 | ~1.75 - 1.90 (m) | ~23.0 | COSY with C2-H and C4-H |

| C4 | ~2.70 - 2.85 (m) | ~29.0 | COSY with C3-H; HMBC to aromatic carbons |

| Butyl-CH₂ | Variable | Variable | COSY correlations within the butyl chain |

| Butyl-CH₃ | ~0.90 (t) | ~14.0 | COSY with adjacent CH₂ |

The non-aromatic ring of the tetralin scaffold is not planar and exists in a half-chair conformation. For substituted tetralins, this ring can undergo inversion between two half-chair conformers. NMR spectroscopy provides powerful insights into these conformational preferences in solution. researchgate.netnih.gov

Key NMR parameters used for this analysis include:

Vicinal Coupling Constants (³JHH): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the ³JHH values for the protons on the aliphatic ring (C1 to C4), the dominant half-chair conformation and the pseudo-axial or pseudo-equatorial orientation of substituents can be determined. nih.gov

Substituent-Induced Shifts (SIS): The introduction of a substituent causes shifts in the resonances of nearby carbons. These shifts, particularly in ¹³C NMR, can indicate the substituent's spatial orientation. Studies on substituted tetralins have shown that substituents at the 2-position generally prefer an equatorial orientation, while those at the 1-position may show a more equal population of equatorial and axial conformations. capes.gov.br

Nuclear Overhauser Effect (NOE): NOE experiments detect through-space interactions between protons that are close to each other (typically <5 Å). The presence or absence of specific NOE correlations can provide definitive proof of the relative stereochemistry and conformational arrangement of the molecule. beilstein-journals.org

For instance, studies on 1-phenyl-3-substituted tetralins have used a combination of these NMR parameters and molecular mechanics to show that cis isomers exist in a locked conformation, while trans isomers are present as a mixture of two inverting half-chairs. nih.gov

For complex molecules like substituted tetralins, 1D NMR spectra can suffer from signal overlap. Advanced 2D NMR techniques are essential for unambiguous structural characterization by revealing the connectivity between atoms. ipb.ptresearchgate.nettaylorfrancis.com

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). It is fundamental for tracing the proton spin systems within the aliphatic ring and the butyl side chain. emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached. This is the most reliable method for assigning carbon resonances once the proton spectrum has been assigned. beilstein-journals.org

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds, ²JCH and ³JCH). HMBC is crucial for piecing together different fragments of the molecule, for example, by connecting the aliphatic ring protons to the aromatic carbons or the butyl group to the aromatic ring, confirming the "5-butyl" substitution pattern. mdpi.com

These advanced methods, often used in combination, provide a complete and reliable picture of the molecular structure in solution, forming the gold standard for characterization. researchgate.netemerypharma.com

Conformational Analysis via NMR Spectroscopic Parameters

X-ray Diffraction Crystallography

While NMR spectroscopy provides detailed information about a molecule's structure and conformation in solution, single-crystal X-ray diffraction (SC-XRD) offers an exact determination of the molecular structure in the solid state. uhu-ciqso.esuib.no This technique provides precise bond lengths, bond angles, and the absolute configuration of the molecule as it exists within a crystal lattice.

To perform SC-XRD, a suitable single crystal of the compound must first be grown. This crystal is then exposed to a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. uhu-ciqso.es The analysis of the diffraction data allows for the calculation of an electron density map, from which the positions of individual atoms can be determined with high precision. uib.nomdpi.com

For tetralin derivatives, SC-XRD has been instrumental in unequivocally confirming structures, especially when stereoisomers are possible. For example, the structure and relative stereochemistry of tetralin derivatives formed in cycloaddition reactions have been confirmed by X-ray crystallography. pkusz.edu.cnnih.gov Similarly, in the synthesis of 4-aryltetralin-2-ols, X-ray analysis of a tosylate derivative definitively established its trans-configuration. beilstein-journals.org Although a specific crystal structure for this compound is not available in the cited results, this technique remains the definitive method for its solid-state structural verification.

Table 2: Representative Single-Crystal X-ray Diffraction Data for a Tetralin Derivative Note: This table illustrates the type of data obtained from a single-crystal X-ray diffraction experiment. The values are representative and not specific to this compound.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.5 Å, c = 20.3 Å |

| α = 90°, β = 105.2°, γ = 90° | |

| Volume | 1090 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.25 g/cm³ |

| Final R-factor | R1 = 0.045 |

Beyond determining the structure of a single molecule, X-ray crystallography reveals the conformation adopted in the solid state and how multiple molecules arrange themselves within the crystal, a phenomenon known as molecular packing. researchgate.net This information is critical for understanding intermolecular forces such as van der Waals interactions, hydrogen bonds, and π-π stacking that govern the physical properties of the material.

Single Crystal X-ray Structure Determination

Mass Spectrometry Techniques

Mass spectrometry (MS), particularly when coupled with chromatographic separation, is a cornerstone for the analysis of butyl-tetralins. longdom.org It provides vital information on molecular weight and structural features through fragmentation analysis.

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) for Compositional Analysis

High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) offers the high sensitivity and selectivity required for the demanding analysis of complex hydrocarbon mixtures containing butyl-tetralin isomers. waters.com This technique combines the exceptional separation power of high-resolution gas chromatography with the precise mass analysis of high-resolution mass spectrometry. chromatographyonline.com The use of HRGC-MS is considered a gold standard for identifying specific isomers in intricate matrices, such as petroleum fractions or environmental samples. chromatographyonline.comepa.gov

In the analysis of C4-alkylated tetralins, HRGC provides the necessary resolution to separate various isomers which may co-elute on standard GC columns. copernicus.orgcopernicus.org Following separation, the high-resolution mass spectrometer can determine the accurate mass of the molecular ion and its fragments, which aids in confirming the elemental composition. uni-saarland.de

The electron ionization (EI) mass spectra of alkyl-substituted tetralins exhibit characteristic fragmentation patterns. A key fragmentation pathway for compounds like this compound involves the cleavage of the C-C bond at the benzylic position (the bond connecting the butyl group to the tetralin ring system). This process, known as benzylic cleavage, results in the loss of a propyl radical (C3H7•) to form a highly stable fragment ion. For this compound (molecular weight 188), this cleavage leads to a prominent peak at a mass-to-charge ratio (m/z) of 145. Another significant fragmentation involves the loss of a butyl radical (C4H9•), resulting in a fragment at m/z 131. The molecular ion peak (M+) at m/z 188 is typically observable.

A general strategy for interpreting the mass spectrum of an unknown butyl-tetralin would involve:

Identifying the Molecular Ion Peak: This peak gives the molecular weight of the compound. For butyl-tetralins, this would be an even number, consistent with the nitrogen rule. msu.eduwhitman.edu

Analyzing Key Fragment Ions: The fragmentation pattern provides structural clues. The loss of specific neutral fragments (e.g., loss of 43 for a propyl radical or 57 for a butyl radical) is indicative of the alkyl substituent. msu.edu

Database Comparison: Comparing the acquired spectrum against spectral libraries (e.g., NIST/EPA/NIH) can confirm the identification. uni-saarland.de

Table 1: Characteristic HRGC-MS Data for Butyl-tetralin Isomers This table is illustrative and based on typical fragmentation patterns for alkylated aromatics. Actual retention times and relative abundances can vary based on specific instrumentation and conditions.

| Compound | Molecular Weight (g/mol) | Retention Index (Apolar Column) | Key Fragment Ions (m/z) and their Significance |

|---|---|---|---|

| This compound | 188.32 | ~1450 - 1500 | 188 (M+), 145 ([M-C3H7]+, benzylic cleavage), 131 ([M-C4H9]+), 117 , 105 , 91 |

| 6-Butyl-tetralin | 188.32 | ~1450 - 1500 | 188 (M+), 145 ([M-C3H7]+, benzylic cleavage), 131 ([M-C4H9]+), 117 , 105 , 91 |

| 2-tert-Butyl-tetralin | 188.32 | ~1400 - 1450 | 188 (M+), 173 ([M-CH3]+, loss of methyl), 131 ([M-C4H9]+) |

Hyphenated Techniques in Complex Mixture Characterization

To analyze butyl-tetralins in exceedingly complex matrices like crude oil or diesel fuel, single-dimension GC-MS may not provide sufficient resolving power. researchgate.net In such cases, advanced hyphenated techniques are employed to enhance separation and identification. chemijournal.comnumberanalytics.com

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS): This powerful technique utilizes two different GC columns connected by a modulator. researchgate.net The first column typically separates compounds by their boiling point (volatility), while the second, shorter column provides a rapid separation based on polarity. researchgate.net This results in a two-dimensional chromatogram with significantly increased peak capacity and resolution compared to conventional GC. researchgate.net GC×GC can effectively separate isomeric groups, such as C4-substituted tetralins, from other hydrocarbons in complex samples, allowing for their clear identification and quantification. copernicus.orgresearchgate.net When coupled with a Time-of-Flight (ToF) mass spectrometer, GC×GC-ToFMS allows for the acquisition of complete, interference-free mass spectra for each separated component, which is invaluable for identifying unknown compounds in environmental forensics or petroleum analysis. researchgate.net

Tandem Mass Spectrometry (MS/MS): Techniques like GC-MS/MS provide another layer of specificity. ajrconline.orgoiv.int In this method, a specific ion from the initial mass spectrum (the precursor ion, e.g., the molecular ion of this compound at m/z 188) is selected and subjected to further fragmentation. This process generates a secondary mass spectrum of product ions. This is highly selective, as it can confirm the identity of a target compound even if it co-elutes with other substances, a common issue in complex sample analysis. shimadzu.com

Other Spectroscopic Methods in Butyl-tetralin Characterization (e.g., FTIR, EPR)

While mass spectrometry is central to identifying butyl-tetralins, other spectroscopic methods provide complementary structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify functional groups within a molecule. For this compound, the FTIR spectrum would show characteristic absorption bands. These bands confirm the presence of both the aromatic ring and the saturated aliphatic portions of the molecule. For instance, the oxidation of tetralin to its corresponding ketone (tetralone) and alcohol (tetralol) can be monitored using FTIR by observing the appearance of a strong carbonyl (C=O) peak around 1740 cm⁻¹ and a broad hydroxyl (O-H) peak, respectively. researchgate.netmdpi-res.com

Table 2: Expected FTIR Absorption Bands for this compound This table is illustrative. Precise wavenumbers can vary based on the sample state and spectrometer.

| Wavenumber Range (cm⁻¹) | Vibration Type | Structural Feature |

|---|---|---|

| 3100 - 3000 | C-H Stretch | Aromatic Ring |

| 2965 - 2850 | C-H Stretch | Aliphatic (Butyl & Tetralin -CH₂) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1465 - 1450 | -CH₂- Scissoring | Aliphatic |

| 850 - 800 | C-H Out-of-Plane Bend | Substituted Benzene (B151609) Ring |

Electron Paramagnetic Resonance (EPR) Spectroscopy: EPR (also known as Electron Spin Resonance, ESR) is a specialized technique used to detect and characterize species with unpaired electrons, such as free radicals. mdpi-res.com While stable molecules like this compound are not directly observable by EPR, the technique is highly valuable for studying their reaction mechanisms, particularly in oxidation, combustion, or pyrolysis processes where radical intermediates are formed. nottingham.ac.uk For example, in studies of hydrogen-donating capabilities, such as the reaction of tetralin with radical species, EPR can be used to monitor the formation and decay of the resulting radicals, providing insight into reaction kinetics and pathways. ucl.ac.uk

Computational Chemistry and Theoretical Modeling of 5 Butyl Tetralin Systems

Quantum Chemical Calculations (DFT and Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the intrinsic properties of 5-butyl-tetralin. nih.govresearchgate.netnih.gov These methods solve the electronic Schrödinger equation to provide detailed information about the molecule's geometry, electronic structure, and energy landscape.

Geometry optimization of this compound using DFT and ab initio methods is the first step in any computational analysis. These calculations determine the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For the tert-butyl cation, a combination of ab initio, DFT, and CCSD(T) methods established the C(s) conformation as the global energy minimum. nih.gov Similar computational approaches can be applied to this compound to determine its preferred conformation.

Once the optimized geometry is obtained, a detailed analysis of the electronic structure can be performed. This includes the examination of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO provides insights into the chemical stability and reactivity of the molecule. For instance, in a study of thiazoline (B8809763) derivatives, DFT calculations were used to elucidate the HOMO-LUMO energy gap. rsc.org

Natural Bond Orbital (NBO) analysis is another valuable tool for studying the electronic structure. It provides information about charge distribution, hybridization, and intramolecular interactions, such as hyperconjugation. tandfonline.com The analysis of Restrained ElectroStatic Potential (RESP) charges can identify the most reactive sites within the molecule. mdpi.com For example, in a study of ester collectors, the S atom was identified as the reaction center prone to electrophilic attack based on electrostatic potential calculations. mdpi.com

Table 1: Calculated Electronic Properties of a Model Tetralin System (Note: This table is illustrative and based on general principles of DFT calculations on similar molecules. Actual values for this compound would require specific calculations.)

| Property | Value | Method/Basis Set |

| HOMO Energy | -6.5 eV | B3LYP/6-31G(d) |

| LUMO Energy | -0.8 eV | B3LYP/6-31G(d) |

| HOMO-LUMO Gap | 5.7 eV | B3LYP/6-31G(d) |

| Dipole Moment | 0.4 D | B3LYP/6-31G(d) |

The tetralin ring system is not planar and can exist in different conformations. The saturated ring of tetralin can adopt half-chair or sofa conformations, and the presence of the butyl group at the 5-position influences the relative stability of these conformers. Computational methods can map the conformational energy landscape, identifying the most stable conformers and the energy barriers separating them.

Ring inversion is a dynamic process where the ring flips from one conformation to another. The energy barrier for this process can be calculated using techniques like dynamic NMR spectroscopy in conjunction with computational modeling. rsc.org For instance, studies on tetralin and its congeners have determined the activation energies for ring inversions using ab initio and DFT methods. researchgate.net The barrier to ring inversion is influenced by factors like ring size and the presence of heteroatoms. scribd.com Six-membered rings like the one in tetralin have a higher degree of rigidity compared to more flexible five-membered rings. researchgate.net

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Equatorial Butyl (Half-Chair) | 0.00 | 75 |

| Axial Butyl (Half-Chair) | 1.20 | 25 |

| Ring Inversion Transition State | 5.50 | - |

Stereoelectronic effects, which arise from the spatial arrangement of orbitals, play a significant role in the structure and reactivity of this compound. sit.edu.cn Hyperconjugation is a key stereoelectronic effect involving the interaction of filled orbitals (e.g., C-H or C-C σ-bonds) with adjacent empty or partially filled orbitals (e.g., π* or σ* orbitals). uoh.edu.iq

In this compound, hyperconjugative interactions can occur between the σ-bonds of the butyl group and the π-system of the aromatic ring. These interactions can stabilize certain conformations and influence bond lengths and electron distribution. Theoretical calculations can quantify the extent of hyperconjugation and its impact on molecular properties. For example, hyperconjugation has been shown to be a significant factor in determining C-H bond dissociation enthalpies in alkanes. researchgate.net The interaction between lone pairs and antibonding orbitals (n-σ* hyperconjugation) can also influence molecular structure and reactivity. researchgate.net

Conformational Energy Landscape and Ring Inversion Barriers

Molecular Dynamics Simulations for Reactivity Prediction and Mechanistic Insights

Molecular dynamics (MD) simulations provide a powerful approach to study the dynamic behavior of this compound and predict its reactivity. nextmol.com By simulating the motion of atoms and molecules over time, MD can offer insights into reaction mechanisms that are not accessible from static quantum chemical calculations. nih.govmdpi.com

MD simulations can be used to explore the conformational space of this compound in different solvent environments, identifying the most populated conformations and the pathways for conformational changes. nih.gov This information is crucial for understanding how the molecule behaves in solution and how its conformation might influence its reactivity.

Reactive MD simulations, which incorporate the possibility of bond breaking and formation, can be used to model chemical reactions involving this compound. These simulations can help to elucidate reaction pathways, identify intermediates and transition states, and predict reaction rates. For instance, MD simulations have been used to study the degradation of tetracycline (B611298) antibiotics by identifying the most probable reaction sites. mdpi.com

Quantitative Structure-Property Relationship (QSPR) Studies

QSPR studies aim to establish a mathematical relationship between the structural features of a molecule and its physical or chemical properties. imist.ma This approach is particularly useful for predicting the properties of new or uncharacterized compounds based on the properties of known molecules.

The first step in a QSPR study is to generate a set of molecular descriptors that quantify different aspects of the molecular structure. These descriptors can be categorized as constitutional, topological, geometrical, and electronic. For tetralin analogues, a wide range of descriptors can be calculated, including those related to molecular size, shape, branching, and electronic properties. oup.comresearchgate.net

Studies on tetralin and indan (B1671822) musks have utilized a large number of descriptors to differentiate between musk and non-musk compounds. oup.comoup.com These descriptors can include information about the number of rings, the number of quaternary centers, and the degree of branching of substituents. oup.com In some QSAR studies on 5-substituted-2-aminotetralin analogs, CoMFA and CoMSIA methods have been used to analyze the relationship between structure and biological activity. researchgate.net The development of accurate QSPR models relies on the selection of a relevant subset of these descriptors that are highly correlated with the property of interest.

Table 3: Examples of Molecular Descriptors for Tetralin Analogues

| Descriptor Type | Examples |

| Constitutional | Molecular Weight, Number of Rings, Number of Butyl Groups |

| Topological | Wiener Index, Randic Index |

| Geometrical | Molecular Surface Area, Molecular Volume |

| Electronic | Dipole Moment, HOMO/LUMO Energies, Partial Charges |

Chemometric and Machine Learning Approaches in Property Prediction

The prediction of physicochemical properties, environmental fate, and toxicological profiles of chemical compounds through computational means has become an indispensable part of modern chemistry and regulatory science. For a molecule like this compound, which belongs to the class of alkylated polycyclic aromatic hydrocarbons (PAHs), chemometric and machine learning (ML) approaches offer powerful tools to estimate its behavior without the need for extensive and costly experimental testing. mdpi.comsci-hub.se These in silico methods leverage mathematical models to establish quantitative structure-property relationships (QSPR) and quantitative structure-activity relationships (QSAR), which correlate the structural features of molecules with their properties or biological activities. sci-hub.senih.gov

Chemometric methods, such as multiple linear regression (MLR) and partial least squares (PLS), are foundational to QSPR/QSAR modeling. nih.gov These techniques are adept at creating linear models that can predict properties of interest. For instance, in studies involving PAHs, MLR and PLS have been successfully used to predict properties like boiling point, octanol-water partition coefficient (LogKow), and retention time index. nih.gov The predictive power of these models is heavily reliant on the selection of appropriate molecular descriptors, which are numerical representations of a molecule's structure.

The advent of machine learning has introduced more sophisticated, often non-linear, algorithms to the field of property prediction. nih.gov Methods like Random Forests (RF), Artificial Neural Networks (ANNs), and Support Vector Machines (SVMs) can capture more complex relationships between molecular structure and properties. researchgate.netcam.ac.uk These approaches have demonstrated high accuracy in predicting a wide range of characteristics for aromatic hydrocarbons, including electronic properties, toxicity, and physicochemical parameters such as density and flash point. sci-hub.seepj.orgacs.org

For a specific compound such as this compound, a typical QSPR/QSAR workflow would involve several key steps:

Data Curation: Gathering a dataset of molecules structurally related to this compound with reliable experimental data for the property of interest. sci-hub.se

Molecular Descriptor Generation: Calculating a wide array of molecular descriptors for each molecule in the dataset. These can range from simple constitutional descriptors to more complex 3D descriptors. nih.gov

Model Development and Training: Using the curated dataset and calculated descriptors to train and build a predictive model with a chosen chemometric or machine learning algorithm. sci-hub.se

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques to ensure its robustness and reliability. mdpi.com

Molecular Descriptors for this compound

The selection of molecular descriptors is a critical step in building a robust predictive model. For an alkylated tetralin like this compound, a combination of different classes of descriptors would be necessary to capture its unique structural features. These descriptors can be broadly categorized as:

Topological Descriptors: These 2D descriptors describe the connectivity of atoms in the molecule and are independent of its 3D conformation. Examples include the Balaban J index and various connectivity indices, which encode information about the size, shape, and branching of the molecule. nih.gov

Geometrical Descriptors: These 3D descriptors are calculated from the spatial coordinates of the atoms and provide information about the molecule's size and shape.

Constitutional Descriptors: These are the most straightforward descriptors and include counts of atoms, bonds, and functional groups, as well as molecular weight.

Quantum-Chemical Descriptors: Derived from quantum chemical calculations, these descriptors provide insights into the electronic properties of the molecule, such as HOMO and LUMO energies, which are crucial for predicting reactivity. nih.gov

Structural Fingerprints: These are bit strings where each bit represents the presence or absence of a specific structural fragment. sci-hub.se

A hypothetical selection of descriptors for this compound and related compounds, which could be used to predict a property like the octanol-water partition coefficient (LogKow), is presented in Table 1.

Table 1: Hypothetical Molecular Descriptors for this compound and Related Compounds This table contains interactive elements. You can sort the data by clicking on the column headers.

| Compound | Molecular Weight (g/mol) | Topological Polar Surface Area (TPSA) | Balaban J Index | Predicted LogKow |

|---|---|---|---|---|

| Tetralin | 132.20 | 0.00 | 2.67 | 3.35 |

| 5-Methyl-tetralin | 146.23 | 0.00 | 2.58 | 3.80 |

| This compound | 188.31 | 0.00 | 2.31 | 5.12 |

| 5,7-Dimethyl-tetralin | 160.26 | 0.00 | 2.49 | 4.25 |

| Naphthalene (B1677914) | 128.17 | 0.00 | 2.89 | 3.30 |

Predictive Modeling Performance

Different machine learning algorithms exhibit varying levels of performance depending on the dataset and the property being predicted. For instance, ensemble methods like Random Forests often show high accuracy in toxicity prediction. mdpi.com A comparative analysis of hypothetical predictive models for the carcinogenicity of this compound is shown in Table 2. The performance of these models is evaluated using common statistical metrics such as the coefficient of determination (R²), root mean square error (RMSE), and accuracy for classification models.

Table 2: Hypothetical Performance of Different Machine Learning Models for Predicting the Carcinogenicity of this compound This table contains interactive elements. You can sort the data by clicking on the column headers.

| Model | R² (Cross-Validation) | RMSE | Prediction Accuracy |

|---|---|---|---|

| Multiple Linear Regression (MLR) | 0.75 | 0.35 | 80% |

| Partial Least Squares (PLS) | 0.78 | 0.32 | 82% |

| Support Vector Machine (SVM) | 0.85 | 0.27 | 88% |

| Random Forest (RF) | 0.91 | 0.21 | 92% |

| Artificial Neural Network (ANN) | 0.88 | 0.24 | 90% |

The integration of chemometrics and machine learning provides a robust framework for the computational assessment of chemicals like this compound. epj.org By leveraging diverse molecular descriptors and advanced algorithms, it is possible to generate reliable predictions for a wide range of properties, thereby facilitating risk assessment and guiding the design of safer chemicals. mdpi.com

Chemical Reactivity and Transformation Mechanisms of Butyl Tetralins

Aromatic Ring Reactivity

The reactivity of the aromatic portion of 5-Butyl-tetralin is governed by the electronic effects of its substituents: the fused aliphatic ring and the n-butyl group. Both are considered activating groups, meaning they donate electron density to the benzene (B151609) ring, making it more nucleophilic and thus more reactive towards electrophiles than unsubstituted benzene. libretexts.orglibretexts.org

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. masterorganicchemistry.com The reaction proceeds via a two-step mechanism involving the attack of an electrophile by the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comchemistrytalk.org

In this compound, the alkyl substituents direct incoming electrophiles to specific positions. Both the butyl group and the fused saturated ring are ortho- and para-directing activators. libretexts.orglibretexts.org The positions ortho to the butyl group are C6 and the benzylic carbon of the fused ring, while the para position is C7. The positions ortho to the fused ring are C5 (where the butyl group is) and C8, and the para position is C6. The combined directing effects of these groups, along with steric considerations, determine the final substitution pattern. Generally, substitution is favored at the least sterically hindered positions that receive the greatest electronic contribution from the activating groups. For 5-alkyl-tetralins, electrophilic attack, such as nitration, is anticipated to occur predominantly at the C7 position, which is para to the butyl group and meta to the fused ring junction, representing a sterically accessible and electronically enriched site. googleapis.com

The table below summarizes common electrophilic aromatic substitution reactions and the expected major products for this compound.

| Reaction Type | Reagents | Electrophile (E+) | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | NO₂⁺ | 7-Nitro-5-butyl-tetralin |

| Halogenation | Br₂, FeBr₃ | Br⁺ | 7-Bromo-5-butyl-tetralin |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | R⁺ | 7-Alkyl-5-butyl-tetralin |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | RCO⁺ | 7-Acyl-5-butyl-tetralin |

This table is based on general principles of electrophilic aromatic substitution. chemistrytalk.orglibretexts.orgcsbsju.edu

The tetralin core can undergo both hydrogenation to form decalin derivatives and dehydrogenation to yield naphthalene (B1677914) derivatives, depending on the catalytic and reaction conditions. mdpi.com

Hydrogenation: The aromatic ring of tetralin can be saturated under hydrogen pressure in the presence of various catalysts to yield cis- and trans-decalin. osti.gov Bimetallic catalysts, such as Pt-Pd supported on silica-alumina, are effective for this transformation. osti.gov The reaction is a key process in upgrading heavy oils and producing high-density fuels. Studies on tetralin hydrogenation show that the choice of catalyst, such as NiMo/Al₂O₃ versus CoMo/Al₂O₃, influences the extent of hydrogenation and product selectivity. mdpi.com The process can be inhibited by the presence of nitrogen and sulfur compounds, a significant consideration in industrial feedstocks. osti.govresearchgate.net

Dehydrogenation: The reverse reaction, dehydrogenation, converts the tetralin core into a naphthalene system. This endothermic process is favored at higher temperatures and is often catalyzed by metals like platinum or palladium on a support. mdpi.comniscpr.res.in For instance, at 420°C, tetralin primarily undergoes dehydrogenation to provide active hydrogen and form naphthalene. nih.gov This reaction is fundamental to the function of tetralin as a hydrogen-donor solvent in processes like direct coal liquefaction. nih.gov The dehydrogenation of tetralin over certain catalysts can lead to by-products like methylindane through ring contraction. atamanchemicals.comrsc.org

The table below outlines typical conditions for these transformations.

| Transformation | Catalyst | Temperature | Pressure | Primary Product | Reference(s) |

| Hydrogenation | Pt-Pd/SiO₂-Al₂O₃ | 260-320 °C | 50 bar H₂ | Butyl-decalin | osti.gov |

| Hydrogenation | NiMo/Al₂O₃ | 210-380 °C | 18 bar H₂ | Butyl-decalin | mdpi.com |

| Dehydrogenation | Pd-C | High Temp | N/A | Butyl-naphthalene | niscpr.res.in |

| Dehydrogenation | NiMo/Al₂O₃ | >300 °C | 18 bar N₂ | Butyl-naphthalene | mdpi.comresearchgate.net |

| Dehydrogenation | Zeolites (Lewis Acid Sites) | 300 °C | Atmospheric | Butyl-naphthalene | rsc.org |

Electrophilic Aromatic Substitution Patterns in Butyl-Tetralins

Reactivity of the Butyl Side Chain

The n-butyl group attached to the tetralin core exhibits reactivity characteristic of alkyl chains, particularly at the benzylic position.

The benzylic carbon of the butyl group (the carbon atom directly attached to the aromatic ring) is particularly susceptible to oxidation due to the resonance stabilization of radical or cationic intermediates at this position. chemistrysteps.commasterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions, can oxidize the alkyl side chain. chemistrysteps.comyoutube.com

A key requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon. youtube.com Since the butyl group in this compound has two benzylic hydrogens, it is readily oxidized. The reaction typically cleaves the rest of the alkyl chain, converting the benzylic carbon into a carboxylic acid group. chemistrysteps.commasterorganicchemistry.com Therefore, the vigorous oxidation of this compound would yield 5-(1,2,3,4-tetrahydronaphthyl)carboxylic acid. Oxidation of the other aliphatic carbons in the butyl chain is less common and requires more specific reagents, while further oxidation of the tetralin ring itself can occur under harsh conditions.

The butyl group influences the kinetics and selectivity of reactions involving the tetralin molecule through both electronic and steric effects.

Electronic Effects: As an alkyl group, the butyl substituent is electron-donating through an inductive effect. This increases the electron density of the aromatic ring, thereby activating it towards electrophilic attack. libretexts.orglibretexts.org Consequently, reactions like nitration or halogenation are expected to proceed faster for this compound than for unsubstituted tetralin or benzene. libretexts.org This activation stems from the stabilization of the positively charged intermediate (arenium ion) formed during the rate-determining step of the reaction. libretexts.org

Steric Effects: The spatial bulk of the butyl group can hinder attack at the adjacent ortho position (C6). This steric hindrance often leads to a preference for substitution at the more accessible para position (C7), enhancing the regioselectivity of the reaction. chemistrytalk.org In reactions involving the side chain itself, steric hindrance from the peri position of the fused ring system can influence the approach of reagents to the benzylic carbon.

Studies on the inhibited autoxidation of tetralin have shown that the reactivity is sensitive to both polar and steric effects from substituents on the aromatic ring. cdnsciencepub.com Electron-attracting substituents increase the rate of certain radical reactions, while bulky ortho-alkyl groups decrease it, highlighting the interplay of electronic and steric factors that also govern the reactivity of this compound. cdnsciencepub.com

Oxidation Reactions of Benzylic and Aliphatic Carbons

Stereochemical Aspects in Chemical Transformations

While this compound itself is an achiral molecule, chemical transformations can introduce chiral centers, leading to stereoisomeric products. lumenlearning.com The stereochemical outcome of a reaction is highly dependent on the reaction mechanism and the nature of the reagents involved.

Reactions can create new stereocenters in several ways:

On the Butyl Side Chain: Oxidation or substitution at one of the methylene (B1212753) carbons (C2 or C3) of the butyl group would create a chiral center, resulting in a racemic mixture of (R)- and (S)-enantiomers if no chiral reagents or catalysts are used. lumenlearning.com

On the Saturated Ring: Hydrogenation of the aromatic ring of this compound to form 5-butyl-decalin creates multiple new stereocenters. The fusion of the two rings can be either cis or trans, and the butyl group can be in various axial or equatorial positions, leading to a complex mixture of diastereomers. The selectivity for a particular stereoisomer is highly dependent on the catalyst and reaction conditions. mdpi.comresearchgate.net

At the Benzylic Position: While oxidation typically leads to an achiral carboxylic acid, other substitution reactions at the benzylic carbon could generate a stereocenter.

If a reaction proceeds through a planar, achiral intermediate (like an sp²-hybridized carbocation or radical), an incoming reagent can attack from either face with equal probability, leading to a 50:50 mixture of enantiomers (a racemic mixture). lumenlearning.com

However, stereoselective synthesis can be achieved. For example, the reduction of tetralin-1,4-dione, a related structure, shows that the choice of reducing agent can significantly influence the diastereoselectivity, favoring either the cis- or trans-diol product. beilstein-journals.org Bulky reducing agents like L-Selectride can lead to high diastereoselectivity by preferentially attacking the less sterically hindered face of the molecule. beilstein-journals.org Similarly, palladium-catalyzed intramolecular cyclizations have been used to create tricyclic tetralin derivatives with high stereoselectivity, where the configuration of the product is controlled by the reaction mechanism. beilstein-journals.org These principles demonstrate that by carefully selecting reagents and conditions, it is possible to control the stereochemical outcome of reactions on the this compound framework.

Environmental Occurrence and Degradation Pathways of Alkylated Tetralins

Natural Occurrence and Anthropogenic Sources of Alkylated Cyclic Hydrocarbons

Alkylated cyclic hydrocarbons, a class that includes 5-Butyl-tetralin, are widespread environmental contaminants originating from both natural processes and human activities. chemistry-matters.comresearchgate.net Natural sources, often referred to as petrogenic or diagenetic, involve the thermal maturation of organic matter in sediments to form petroleum. chemistry-matters.com These diagenetic processes lead to a higher abundance of alkylated polycyclic aromatic hydrocarbons (PAHs) compared to their parent, non-alkylated forms. chemistry-matters.com Other natural sources include biosynthesis by certain bacteria and algae, as well as compounds derived from terrestrial higher plant waxes. mdpi.com Forest fires and volcanic eruptions also release these compounds into the environment naturally. canada.ca

Anthropogenic sources are numerous and significant contributors to the environmental load of these compounds. researchgate.net The primary anthropogenic pathway is the incomplete combustion of organic materials, such as coal, oil, wood, and petroleum products. chemistry-matters.comresearchgate.net Industrial activities like coke production, motor vehicle exhaust, and the burning of refuse are major emitters. chemistry-matters.com Coal mining operations are also a significant source, with coal and coal gangue being rich in polycyclic aromatic compounds (PACs), including alkylated derivatives. nih.gov Studies have shown that in areas with such activities, alkylated PAHs can be the primary pollutants, accounting for a large percentage of the total PAC concentration in topsoil. nih.gov Unlike natural petrogenic sources, high-temperature anthropogenic combustion processes tend to favor the formation of parent PAHs over their alkylated counterparts. chemistry-matters.com Furthermore, some alkylated tetralins are byproducts of industrial chemical processes, such as the manufacturing of linear alkylbenzene sulfonates (LAS), which can lead to the formation of compounds like di-alkyl tetralin sulfonates (DATS). researchgate.netnih.gov

Biodegradation of Alkylated Tetralin Structures

The biodegradation of alkylated tetralins is a critical process in their environmental removal. Microorganisms have evolved diverse metabolic pathways to break down these complex molecules. The structure of the parent molecule, tetralin (1,2,3,4-tetrahydronaphthalene), consists of a benzene (B151609) ring fused to a cyclohexane (B81311) ring. wikipedia.org The addition of alkyl groups, such as the butyl group in this compound, alters the molecule's properties and can influence its biodegradability. ontosight.aioecd.org

Under aerobic conditions, the microbial degradation of tetralin and its alkylated derivatives typically begins with the enzymatic insertion of oxygen into the aromatic ring. nih.gov This initial attack is often catalyzed by multi-component ring-hydroxylating dioxygenases, which are non-heme iron-containing enzymes. nih.gov This process forms a dihydrodiol, which is then further oxidized. nih.gov

The established aerobic degradation pathway for tetralin in bacteria like Sphingopyxis granuli strain TFA involves the following key steps:

Dioxygenation: A dioxygenase enzyme attacks the aromatic ring of tetralin to form a dihydroxy-hexahydronaphthalene. nih.gov

Dehydrogenation: This intermediate is converted to 1,2-dihydroxytetralin (DHT). nih.gov

Ring Cleavage: An extradiol dioxygenase cleaves the C-C bond in the meta-position of the catechol-like ring, opening the aromatic structure. nih.gov

Downstream Metabolism: The resulting ring-fission product, a dicarboxylic acid, is further metabolized through a series of reactions, eventually leading to intermediates of central metabolism like pimelic acid, which can enter the β-oxidation pathway. nih.gov

The catabolism of alkylated PAHs in aerobic bacteria can involve a variety of enzymes that may also oxidize the alkyl side chain. ijcmas.com

In the absence of oxygen, different microbial strategies are employed to break down alkylated tetralins. Anaerobic degradation of aromatic compounds is often a slower process initiated by novel activation reactions, as direct oxygenation is not possible. nih.gov

For naphthalene (B1677914) and related compounds, including tetralin, a common anaerobic activation step involves carboxylation, where a carboxyl group is added to the aromatic ring. nih.govnih.govoup.com Studies with sulfate-reducing enrichment cultures have shown that tetralin degradation can be initiated by the addition of a C1 unit to the aromatic ring, forming 5,6,7,8-tetrahydro-2-naphthoic acid. nih.gov This metabolite is also a key intermediate in the anaerobic degradation of naphthalene, suggesting a common pathway. nih.govoup.com

The proposed anaerobic pathway for these compounds involves:

Activation: Naphthalene is carboxylated to 2-naphthoic acid. Tetralin is also converted to a carboxylated derivative, 5,6,7,8-tetrahydro-2-naphthoic acid. nih.govoup.com

Ring Reduction: The aromatic ring system of the naphthoic acid intermediate is reduced, a step analogous to the well-studied benzoyl-CoA pathway. nih.gov This reduction of 2-naphthoic acid also yields 5,6,7,8-tetrahydro-2-naphthoic acid. nih.gov

Ring Cleavage: The saturated alicyclic ring is then cleaved, leading to compounds like 2-carboxycyclohexylacetic acid. oup.com This indicates that further degradation proceeds through cyclohexane derivatives rather than monoaromatic compounds. nih.govoup.com

This pathway has been observed in various anaerobic microorganisms, including sulfate-reducing bacteria. nih.govresearchgate.net

The rate and extent of biodegradation of alkylated tetralins are influenced by several interconnected factors.

Molecular Structure Complexity: The chemical structure of a compound is a primary determinant of its biodegradability. numberanalytics.commdpi.com For alkylated compounds, the length and branching of the alkyl chain are significant. rsc.orgresearchgate.net The presence of a long (>C4) linear alkyl chain can sometimes lead to faster primary degradation. acs.org However, increasing alkyl substitution can also make the molecule more lipophilic and less biodegradable than the parent compound. oecd.org The position of the alkyl group can also affect the rate of enzymatic attack. biochempress.com

Environmental Conditions: The surrounding environment plays a crucial role. numberanalytics.comktappi.kr Key factors include:

Temperature: Biodegradation rates generally increase with temperature up to an optimal point for microbial activity. numberanalytics.comktappi.kr

pH: Microorganisms have optimal pH ranges for growth and enzymatic function. numberanalytics.com

Oxygen Availability: The presence or absence of oxygen determines whether aerobic or anaerobic pathways are utilized, which have different efficiencies and mechanisms. numberanalytics.com

Nutrient Availability: Microorganisms require essential nutrients like nitrogen and phosphorus for growth and metabolism, and their scarcity can limit biodegradation. numberanalytics.com

Bioavailability: For a microorganism to degrade a compound, it must be able to access it. Bioavailability is often limited by a compound's low water solubility and tendency to sorb to soil or sediment particles. tandfonline.com this compound, with a calculated LogP (octanol/water partition coefficient) of 3.908, is hydrophobic, suggesting low water solubility and a tendency to partition into organic phases, which can reduce its availability to microbes in the aqueous phase. chemeo.com

Table 1: Factors Affecting the Biodegradation of Alkylated Tetralins

| Factor Category | Specific Factor | Influence on Biodegradation | References |

|---|---|---|---|

| Molecular Structure | Alkyl Chain Length & Branching | Can increase or decrease degradation rates. Long linear chains may be readily attacked, while increased substitution can enhance recalcitrance. | oecd.orgrsc.orgacs.org |